

Comparative Analysis of Cyclohepta[d]pyrimidine Derivatives: Binding Modes and Therapeutic Potential

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Compound of Interest

Compound Name: 4aH-Cyclohepta[d]pyrimidine

Cat. No.: B15371732

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This guide provides a comparative overview of the binding modes and inhibitory activities of various cyclohepta[d]pyrimidine derivatives against different biological targets.

Cyclohepta[d]pyrimidines are a class of heterocyclic compounds characterized by a fused cycloheptane and pyrimidine ring system. This structural motif has garnered significant interest in medicinal chemistry due to its potential to interact with a range of biological targets, leading to the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support researchers, scientists, and drug development professionals.

Comparative Binding Affinity Data

The inhibitory potential of cyclohepta[d]pyrimidine derivatives has been evaluated against various targets, including viral enzymes and cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from this class, showcasing their activity profiles.

| Compound ID | Derivative Class | Target | IC50 (μM) | Reference Compound | Target | IC50 (μM) |
|-------------|--|-------------------------------|-----------|--------------------|-----------------------------|-----------|
| BmPCP | 9-phenylcyclohepta[d]pyrimidine | HIV-1 Reverse Transcriptase | 1.51 | Nevirapine | HIV-1 Reverse Transcriptase | 3.67 |
| Compound 1 | cyclohepta[1] [2]selenopheno[2,3-d]pyrimidine | MCF-7 Breast Cancer Cell Line | 70.86 | - | - | - |
| Compound 26 | cyclohepta[1] [2]selenopheno[2,3-d]pyrimidine | MCF-7 Breast Cancer Cell Line | 94.77 | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory activity of cyclohepta[d]pyrimidine derivatives.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme in the HIV replication cycle.

Materials:

- Recombinant HIV-1 Reverse Transcriptase
- Poly(A) template and oligo(dT) primer
- Deoxynucleotide triphosphates (dNTPs), including bromodeoxyuridine triphosphate (BrdUTP)
- Assay buffer (e.g., Tris-HCl, KCl, MgCl₂)
- Test compounds (cyclohepta[d]pyrimidine derivatives)
- Control inhibitor (e.g., Nevirapine)
- Microtiter plates
- ELISA-based detection reagents (e.g., anti-BrdU-POD antibody, substrate solution)
- Stop solution (e.g., H₂SO₄)
- Plate reader

Procedure:

- Coat microtiter plate wells with the poly(A) template.
- Prepare a reaction mixture containing the oligo(dT) primer, dNTPs (with BrdUTP), and assay buffer.
- Add various concentrations of the test compounds or control inhibitor to the wells.
- Initiate the reaction by adding the recombinant HIV-1 RT to each well.
- Incubate the plate to allow for the synthesis of the complementary DNA strand.
- Stop the reaction and wash the wells to remove unbound reagents.
- Add an anti-BrdU-POD antibody to detect the incorporated BrdU.
- Incubate and wash the wells again.

- Add a substrate solution to develop a colorimetric signal.
- Stop the color development with a stop solution.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase, a bacterial enzyme that introduces negative supercoils into DNA.

Materials:

- Purified DNA gyrase
- Relaxed plasmid DNA (e.g., pBR322)
- ATP
- Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
- Test compounds
- Control inhibitor (e.g., Ciprofloxacin)
- Agarose gel
- Electrophoresis buffer
- DNA staining agent (e.g., ethidium bromide)
- Gel imaging system

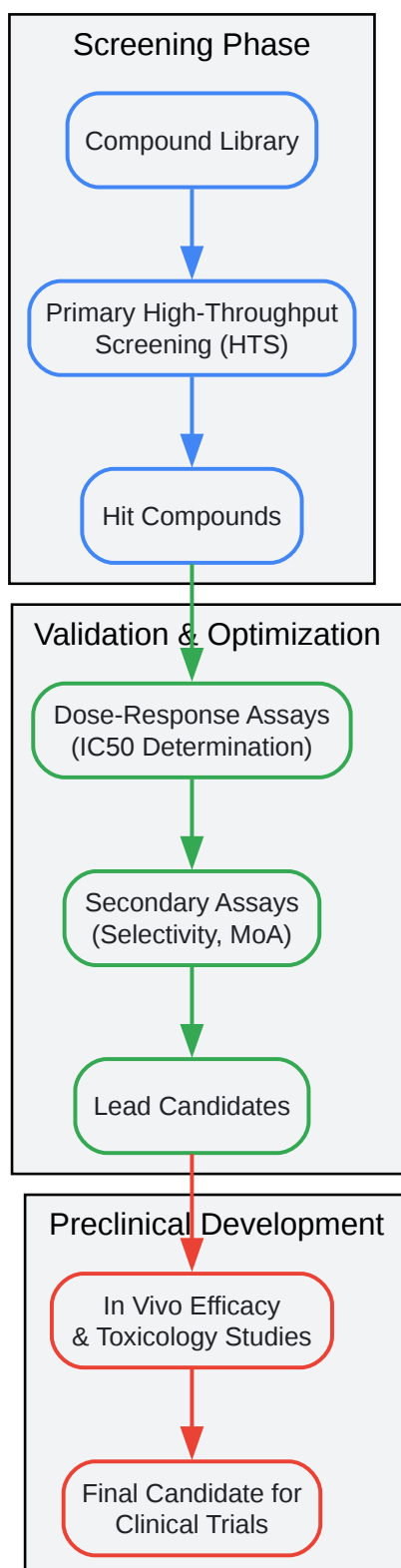
Procedure:

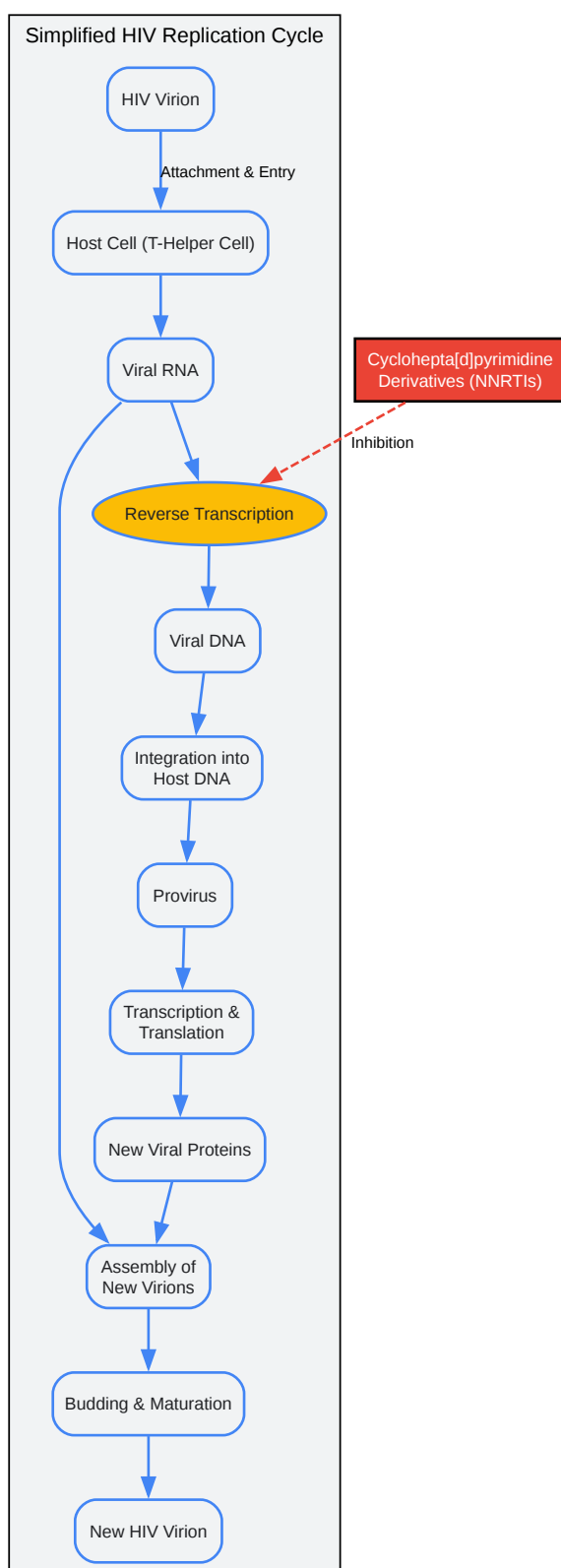
- Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and ATP.

- Add different concentrations of the test compounds or control inhibitor to the reaction tubes.
- Initiate the reaction by adding DNA gyrase.
- Incubate the reactions at 37°C to allow for DNA supercoiling.
- Stop the reaction by adding a loading dye containing a denaturing agent (e.g., SDS).
- Load the samples onto an agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
- Stain the gel with a DNA staining agent.
- Visualize the DNA bands using a gel imaging system.
- Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

The following diagrams illustrate a typical experimental workflow for inhibitor screening and a relevant biological pathway.





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